1-PHENYL-5-({6-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-9-THIABICYCLO[3.3.1]NONAN-2-YL}SULFANYL)-1H-1,2,3,4-TETRAZOLE
Overview
Description
5,5’-[9-Thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole): is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole) typically involves the following steps:
Formation of the 9-thiabicyclo[3.3.1]nonane core: This can be achieved through the condensation of sulfur dichloride with 1,5-cyclooctadiene.
Introduction of thio groups: The thio groups are introduced via nucleophilic substitution reactions, often using thiol reagents under mild conditions.
Attachment of 1-phenyl-1H-tetrazole units: This step involves the reaction of the intermediate with phenyl tetrazole derivatives, typically under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound serves as a versatile scaffold for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: : In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine: : The compound’s derivatives could be explored for their pharmacological properties, including potential antimicrobial or anticancer activities .
Industry: : In the materials science field, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of 5,5’-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole) involves its interaction with molecular targets through its functional groups. The sulfur atoms can form strong interactions with metal ions or other electrophilic centers, while the tetrazole rings can participate in hydrogen bonding or π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound shares the same bicyclic core but differs in the functional groups attached.
9-Borabicyclo[3.3.1]nonane: Another bicyclic compound with different substituents and reactivity.
Uniqueness: : The uniqueness of 5,5’-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole) lies in its combination of a bicyclic core with multiple thio and tetrazole groups.
Properties
IUPAC Name |
1-phenyl-5-[[6-(1-phenyltetrazol-5-yl)sulfanyl-9-thiabicyclo[3.3.1]nonan-2-yl]sulfanyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8S3/c1-3-7-15(8-4-1)29-21(23-25-27-29)32-19-13-11-18-20(14-12-17(19)31-18)33-22-24-26-28-30(22)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLHDCNFOYACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC(C1S2)SC3=NN=NN3C4=CC=CC=C4)SC5=NN=NN5C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.